2-fluoro-1-(4-nitrophenyl)ethan-1-one
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Overview
Description
Alpha-Fluoro-4’-nitroacetophenone is an organic compound with the chemical formula C8H6FNO3. It is a derivative of acetophenone, featuring a fluorine atom and a nitro group attached to the aromatic ring. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Scientific Research Applications
Alpha-Fluoro-4’-nitroacetophenone has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds, including inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease.
Materials Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties.
Organic Synthesis: It acts as a building block for the synthesis of various heterocyclic compounds and other complex molecules.
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other nitrophenyl compounds, it may interact with its targets through a similar mechanism, potentially involving the nitro group’s ability to accept electrons .
Pharmacokinetics
The presence of a nitro group and a fluoro group in the molecule could potentially affect its pharmacokinetic properties, including its absorption and distribution within the body, its metabolic stability, and its rate of excretion .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-fluoro-1-(4-nitrophenyl)ethan-1-one. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Fluoro-4’-nitroacetophenone can be synthesized through several methods. One common approach involves the nitration of alpha-fluoroacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Another method involves the fluorination of 4’-nitroacetophenone using a fluorinating agent such as Selectfluor. This reaction is usually conducted in an organic solvent like acetonitrile under mild conditions .
Industrial Production Methods
Industrial production of alpha-Fluoro-4’-nitroacetophenone often involves large-scale nitration and fluorination processes. These methods are optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Alpha-Fluoro-4’-nitroacetophenone undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
4’-Nitroacetophenone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4’-Fluoroacetophenone: Lacks the nitro group, affecting its reactivity and applications.
4’-Chloro-4’-nitroacetophenone: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
Alpha-Fluoro-4’-nitroacetophenone is unique due to the presence of both fluorine and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-fluoro-1-(4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIIJBOUUGTPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CF)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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